

Monomethyl Octanoate: Applications and Protocols in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Monomethyl octanoate

Cat. No.: B032748

[Get Quote](#)

Application Note

Introduction

Monomethyl octanoate (also known as methyl octanoate) is a fatty acid methyl ester that plays a significant role in the flavor and fragrance industry.[1] With its characteristic fruity, waxy, and winey aroma with orange-like nuances, it is a valuable component in the creation of a wide range of sensory experiences.[2][3] This document provides a comprehensive overview of **monomethyl octanoate** for researchers, scientists, and drug development professionals, including its chemical properties, sensory profile, and detailed protocols for its analysis and evaluation.

Data Presentation

Chemical and Physical Properties

Property	Value	Reference(s)
Synonyms	Methyl caprylate, Octanoic acid methyl ester	[4]
CAS Number	111-11-5	[2]
Molecular Formula	C9H18O2	
Molecular Weight	158.24 g/mol	
Appearance	Colorless liquid	
Odor	Fruity, waxy, winey, orange-like	
Taste	Oily, somewhat orange-like	
Boiling Point	194-195 °C	
Melting Point	-40 °C	
Solubility	Insoluble in water; soluble in alcohol	
Vapor Pressure	0.54 mmHg at 25 °C	

Sensory Profile and Occurrence

Monomethyl octanoate is a naturally occurring compound found in various fruits, contributing to their characteristic aroma profiles. It has been identified in fruits such as strawberries and apples. Its sensory characteristics are summarized below.

Sensory Attribute	Descriptor(s)	Reference(s)
Aroma	Fruity, waxy, green, sweet, winey, orange, aldehydic	
Flavor	Oily, fruity, waxy, citrus, aldehydic, fatty	

Note: Specific odor and taste detection thresholds for **monomethyl octanoate** were not available in the reviewed literature.

Applications in Flavor and Fragrance

Monomethyl octanoate is utilized in a variety of applications within the flavor and fragrance industry:

- **Flavor Formulations:** It is used to impart and enhance fruity notes in beverages, candies, baked goods, and dairy products. Typical usage levels in select food categories are presented below.
- **Fragrance Compositions:** In perfumery, it contributes to fruity and citrus accords, adding a bright and sweet character to fragrances.
- **Cosmetics and Personal Care:** Due to its pleasant scent and emollient properties, it is also incorporated into various cosmetic products.

Food Category	Typical Use Level (ppm)	Reference(s)
Non-alcoholic beverages	0.02 - 1.0	
Ice cream, ices, etc.	1.0 - 10	
Candy	13	
Baked goods	1.0 - 40	

Experimental Protocols

Synthesis of Monomethyl Octanoate via Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of **monomethyl octanoate**.

Objective: To synthesize **monomethyl octanoate** from octanoic acid and methanol using an acid catalyst.

Materials:

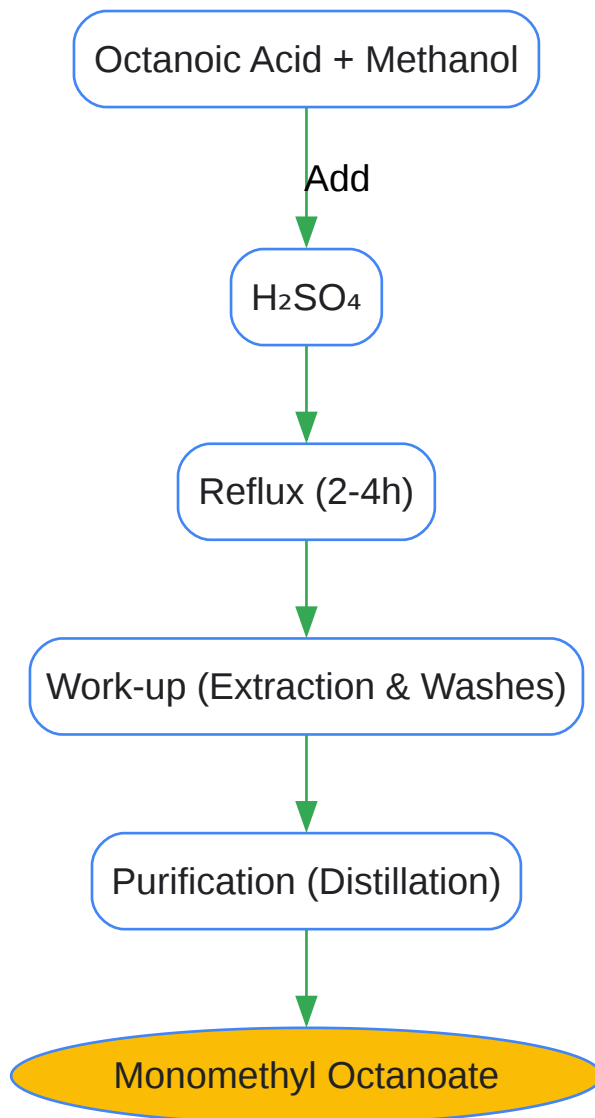
- Octanoic acid

- Methanol (excess)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5%)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

- Combine octanoic acid and an excess of methanol in a round-bottom flask.
- Slowly add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux for 2-4 hours.
- Cool the reaction mixture to room temperature.
- Remove the excess methanol using a rotary evaporator.
- Dissolve the residue in diethyl ether and transfer to a separatory funnel.
- Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude **monomethyl octanoate**.
- Purify the product by distillation.

Workflow for Fischer Esterification of Monomethyl Octanoate



[Click to download full resolution via product page](#)

Synthesis of **Monomethyl Octanoate**.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the analysis of **monomethyl octanoate** in a fruit volatile extract.

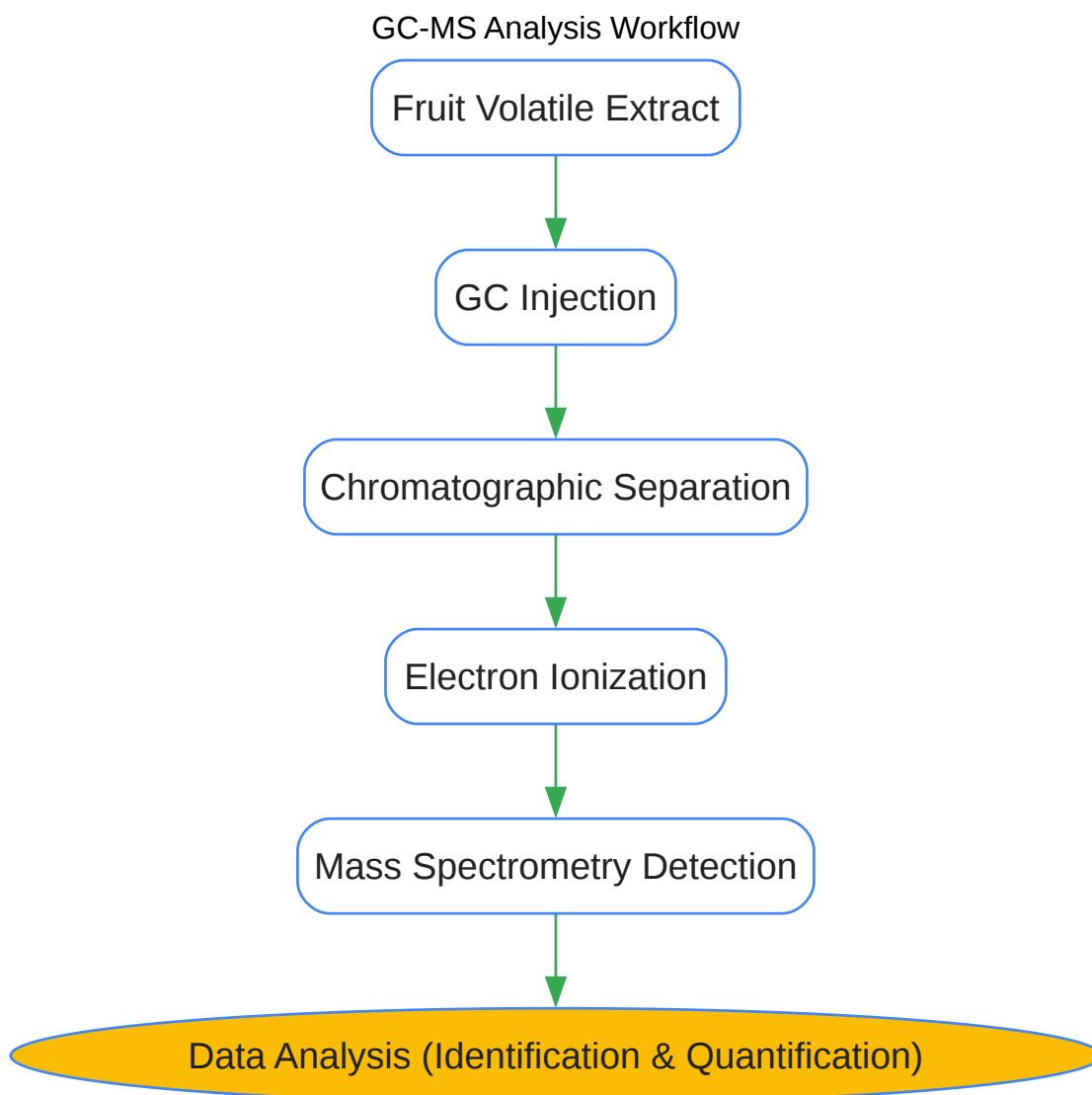
Objective: To identify and quantify **monomethyl octanoate** in a sample using GC-MS.

Instrumentation and Parameters:

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A or equivalent
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or similar non-polar column
- Carrier Gas: Helium at a constant flow of 1.0 mL/min
- Injector Temperature: 250 °C
- Oven Program: 40 °C for 2 min, ramp at 5 °C/min to 240 °C, hold for 5 min
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-350

Procedure:

- Prepare a volatile extract from the fruit sample using headspace solid-phase microextraction (HS-SPME) or liquid-liquid extraction.
- Inject 1 μ L of the extract into the GC-MS system.
- Acquire data in full scan mode.
- Identify **monomethyl octanoate** by comparing its mass spectrum and retention time with that of an authentic standard.
- Quantify the compound using a calibration curve prepared with the standard.



[Click to download full resolution via product page](#)

GC-MS Analysis Workflow.

Sensory Evaluation: Descriptive Analysis

This protocol provides a framework for the sensory evaluation of **monomethyl octanoate** using a trained panel.

Objective: To characterize the flavor profile of **monomethyl octanoate**.

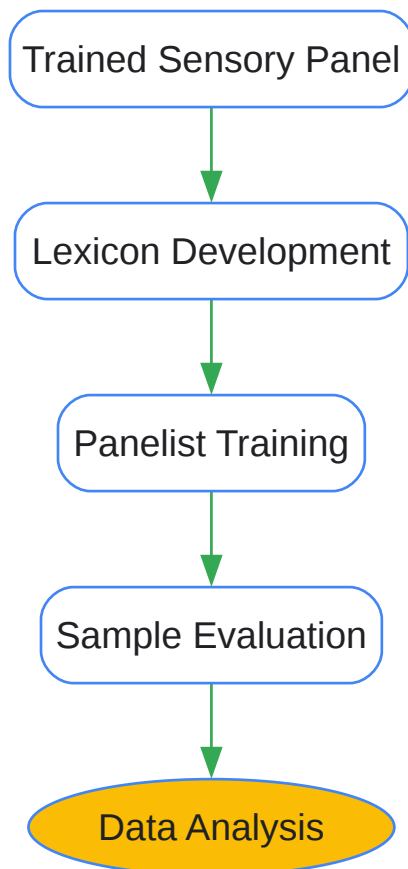
Panel: 8-12 trained sensory panelists.

Sample Preparation: Prepare a solution of **monomethyl octanoate** in a neutral medium (e.g., deodorized mineral oil for aroma, or a 5% sucrose solution for flavor) at a concentration above its detection threshold.

Procedure:

- **Lexicon Development:** In preliminary sessions, have the panel identify and define the key aroma and flavor attributes of **monomethyl octanoate**. Example attributes could include: fruity, waxy, green, sweet, winey, orange, oily, and chemical.
- **Training:** Train the panelists on the identified attributes using reference standards.
- **Evaluation:** Present the coded, randomized samples to the panelists in a controlled sensory booth.
- **Rating:** Panelists rate the intensity of each attribute on a 15-cm line scale anchored from "none" to "very strong".
- **Data Analysis:** Analyze the data using analysis of variance (ANOVA) to determine significant differences in attribute ratings.

Sensory Descriptive Analysis Workflow



[Click to download full resolution via product page](#)

Sensory Analysis Workflow.

In Vitro Olfactory Receptor Assay

This protocol describes a general method for screening **monomethyl octanoate** against a library of olfactory receptors (ORs) expressed in a heterologous system.

Objective: To identify ORs that are activated by **monomethyl octanoate**.

Materials:

- HEK293 cells
- Expression vectors for ORs of interest
- Receptor-transporting proteins (RTP1S)

- Luciferase reporter gene construct (e.g., CRE-luciferase)
- Cell culture reagents
- Luminometer

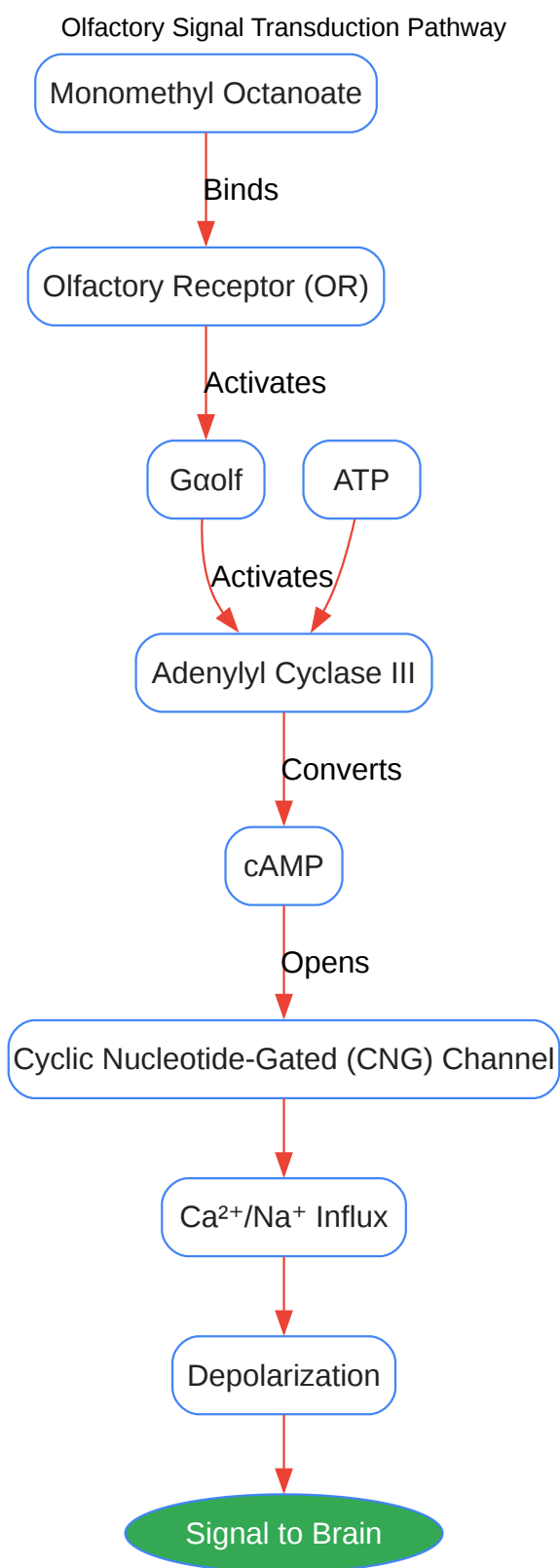
Procedure:

- Cell Culture and Transfection: Co-transfect HEK293 cells with the expression vectors for an OR, RTP1S, and the luciferase reporter gene.
- Odorant Stimulation: After 24-48 hours, stimulate the transfected cells with varying concentrations of **monomethyl octanoate**.
- Luciferase Assay: Measure the luciferase activity using a luminometer. An increase in luminescence indicates receptor activation.
- Data Analysis: Plot the dose-response curve to determine the EC50 value for each responding receptor.

Note: The specific olfactory receptors that respond to **monomethyl octanoate** are not yet fully characterized in the scientific literature.

Signaling Pathway

The perception of odorants like **monomethyl octanoate** is initiated by the binding of the molecule to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons. This binding event triggers a G-protein-coupled signaling cascade.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Protocol for Heterologous Expression of Insect Odourant Receptors in Drosophila [frontiersin.org]
- 2. nbinnno.com [nbinnno.com]
- 3. methyl octanoate, 111-11-5 [thegoodscentcompany.com]
- 4. echemi.com [echemi.com]
- To cite this document: BenchChem. [Monomethyl Octanoate: Applications and Protocols in Flavor and Fragrance Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b032748#monomethyl-octanoate-in-flavor-and-fragrance-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com